molecular formula C11H15NS B2917024 2-(2-(Methylthio)phenyl)pyrrolidine CAS No. 383127-60-4

2-(2-(Methylthio)phenyl)pyrrolidine

Cat. No.: B2917024
CAS No.: 383127-60-4
M. Wt: 193.31
InChI Key: XLTYHQGKUJLXRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Methylthio)phenyl)pyrrolidine typically involves the reaction of 2-bromothiophenol with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Methylthio)phenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-(Methylthio)phenyl)pyrrolidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(2-(Methylsulfanyl)phenyl)pyrrolidine
  • 2-(2-(Methylthio)phenyl)piperidine
  • 2-(2-(Methylthio)phenyl)morpholine

Comparison: 2-(2-(Methylthio)phenyl)pyrrolidine is unique due to its specific substitution pattern and the presence of a pyrrolidine ring. Compared to its analogs, it exhibits distinct biological activities and chemical reactivity. For example, the pyrrolidine ring imparts different steric and electronic properties compared to piperidine or morpholine analogs, leading to variations in their reactivity and interaction with biological targets .

Properties

IUPAC Name

2-(2-methylsulfanylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTYHQGKUJLXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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